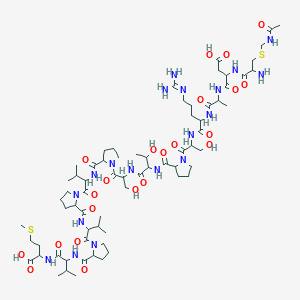

![molecular formula C16H28BrN3O6 B136794 (2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid CAS No. 137233-78-4](/img/structure/B136794.png)

(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

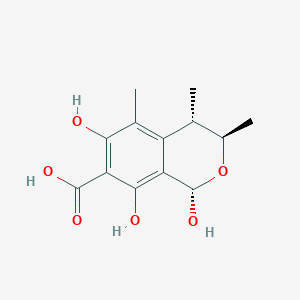

Description

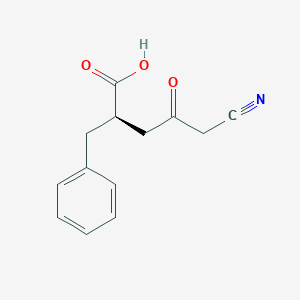

(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid, also known as BAPTA-AM, is a chemical compound that is widely used in scientific research. It is a calcium chelator that can selectively bind to calcium ions and prevent them from participating in cellular processes.

Mechanism Of Action

(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid works by selectively binding to calcium ions and preventing them from participating in cellular processes. When (2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid binds to calcium ions, it forms a complex that is unable to participate in cellular processes. This property makes it useful in studying the role of calcium in various cellular processes.

Biochemical And Physiological Effects

(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid has several biochemical and physiological effects. It can inhibit calcium-dependent enzymes, such as protein kinases and phosphatases. It can also inhibit calcium-dependent ion channels, such as voltage-gated calcium channels and NMDA receptors. (2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid can also induce apoptosis in some cell types.

Advantages And Limitations For Lab Experiments

(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid has several advantages for lab experiments. It is a selective calcium chelator that can be used to study the role of calcium in various cellular processes. It is also membrane-permeable, which allows it to enter cells and bind to intracellular calcium ions. However, (2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid has some limitations. It can bind to other divalent cations, such as magnesium, which can interfere with its selectivity for calcium. (2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid can also have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of (2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid in scientific research. One direction is the development of more selective calcium chelators that can discriminate between calcium and other divalent cations. Another direction is the use of (2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid in combination with other techniques, such as optogenetics and electrophysiology, to study the role of calcium in neural circuits. Additionally, (2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid can be used in combination with other calcium chelators to study the spatiotemporal dynamics of calcium signaling in cells.

Synthesis Methods

(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the protection of the carboxylic acid group, the activation of the carboxylic acid group, the amidation of the activated carboxylic acid group, and the deprotection of the protecting groups. The final product is a white powder that is soluble in organic solvents.

Scientific Research Applications

(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid is widely used in scientific research as a calcium chelator. It can selectively bind to calcium ions and prevent them from participating in cellular processes. This property makes it useful in studying the role of calcium in various cellular processes, including signal transduction, apoptosis, and gene expression. (2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid is also used in neuroscience research to study the role of calcium in synaptic transmission and plasticity.

properties

CAS RN |

137233-78-4 |

|---|---|

Product Name |

(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Molecular Formula |

C16H28BrN3O6 |

Molecular Weight |

438.31 g/mol |

IUPAC Name |

(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

InChI |

InChI=1S/C16H28BrN3O6/c1-16(2,3)26-15(25)20-11(14(23)24)6-4-5-8-18-12(21)7-9-19-13(22)10-17/h11H,4-10H2,1-3H3,(H,18,21)(H,19,22)(H,20,25)(H,23,24)/t11-/m0/s1 |

InChI Key |

IKPIZWZTKBGLDF-NSHDSACASA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)CCNC(=O)CBr)C(=O)O |

SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)CCNC(=O)CBr)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)CCNC(=O)CBr)C(=O)O |

synonyms |

N-alpha-(tert-butoxycarbonyl)-N-epsilon-(N-(bromoacetyl)-beta-alanyl)-L-lysine N-BBAL Nalpha-(tert-butoxycarbonyl)-Nepsilon-(N-(bromoacetyl)alanyl)lysine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1R,3S)-3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanone](/img/structure/B136739.png)

![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B136744.png)